3-Amino-6-fluoro-2-iodobenzonitrile
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Overview
Description
3-Amino-6-fluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2 It is a derivative of benzonitrile, featuring amino, fluoro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-2-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 3-amino-6-fluorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions with aryl halides produce biaryl compounds .
Scientific Research Applications
3-Amino-6-fluoro-2-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-2-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo substituents can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluorobenzonitrile
- 3-Fluoro-2-iodobenzonitrile
- 2-Fluoro-6-iodobenzonitrile
Uniqueness
3-Amino-6-fluoro-2-iodobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4FIN2 |
---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
3-amino-6-fluoro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 |
InChI Key |
VLRQJZSYEQQEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)C#N)F |
Origin of Product |
United States |
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